molecular formula C8H8ClIO B2736689 1-Chloro-5-iodo-4-methoxy-2-methylbenzene CAS No. 850864-46-9

1-Chloro-5-iodo-4-methoxy-2-methylbenzene

Cat. No.: B2736689
CAS No.: 850864-46-9
M. Wt: 282.51
InChI Key: QRBRZQACCUCWPP-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C8H8ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodo-4-methoxy-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the iodination of 1-chloro-4-methoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-iodo-4-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the aromatic ring.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Chloro-5-iodo-4-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodo-4-methoxy-2-methylbenzene depends on its interaction with molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and the pathways involved in its chemical transformations.

Comparison with Similar Compounds

    1-Chloro-2-iodo-5-methoxy-4-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.

    1-Chloro-5-iodo-2-methoxy-4-(methylthio)benzene: Similar structure but with a methylthio group instead of a methyl group.

Uniqueness: 1-Chloro-5-iodo-4-methoxy-2-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and iodine atoms provides distinct reactivity patterns, making it a valuable compound for various synthetic applications.

Properties

IUPAC Name

1-chloro-5-iodo-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRZQACCUCWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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